![molecular formula C16H14N2O2S B2413353 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide CAS No. 313469-66-8](/img/structure/B2413353.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide
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Overview
Description
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide” is a chemical compound with the linear formula C26H22N4O2S3 . It has a molecular weight of 518.683 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple chemical groups that give it unique properties. The linear formula of this compound is C26H22N4O2S3 .Scientific Research Applications
- Targeting Cancer Cells : Researchers have primarily focused on exploring its potential applications as a drug for the treatment of cancer. The compound’s structure suggests it could selectively target cancer cells or interfere with specific cellular pathways involved in tumor growth .
- Inhibition of 5-Lipoxygenase (5-LOX) : Some studies indicate that this compound may act as a 5-LOX inhibitor, which could be relevant in cancer therapy. Further optimization and in-depth studies are needed to validate this potential .
- Neuroprotective Properties : Given its unique structure, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide might exhibit neuroprotective effects. Researchers are investigating its ability to modulate neuronal function and protect against neurodegenerative conditions .
- 5-Lipoxygenase (5-LOX) Inhibition : The compound’s high binding energy suggests it could inhibit 5-LOX, an enzyme involved in inflammation. This property may have implications for inflammatory diseases and conditions .
- Radical Scavenging : The presence of sulfur atoms in the compound’s structure hints at potential antioxidant properties. Researchers are studying its ability to scavenge free radicals and protect cells from oxidative stress .
- Lead Compound : N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide serves as a lead compound for further drug development. Its unique structure provides a starting point for designing derivatives with enhanced efficacy and reduced side effects .
- Thiophene Derivatives : The compound’s cyanoacetamide moiety can participate in synthetic reactions. For instance, microwave irradiation of cyanoacetamides with other reagents yields thiophene derivatives, which have diverse applications in materials science and organic synthesis .
Cancer Research
Neurological Disorders
Anti-Inflammatory Activity
Antioxidant Potential
Drug Development
Synthetic Chemistry
Safety and Hazards
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-9-13-12-7-4-8-14(12)21-16(13)18-15(19)10-20-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCLIPNHYKZKCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide |
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